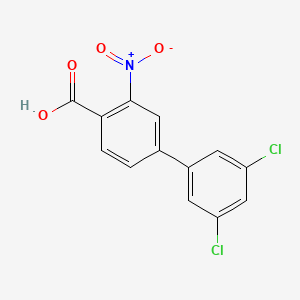![molecular formula C16H14FNO3 B6407740 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% CAS No. 1261954-77-1](/img/structure/B6407740.png)
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% (3-[3-(DMAC)phenyl]-4-fluorobenzoic acid, 95%) is an organic compound belonging to the carboxylic acid family. It is a white powder with a molecular weight of 284.25 g/mol and a melting point of 186-188 °C. It is a versatile reagent used in numerous synthetic reactions, particularly in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
作用機序
3-[3-(DMAC)phenyl]-4-fluorobenzoic acid, 95% acts as a proton donor in the reaction, donating a proton to the electrophilic center of the substrate molecule. This proton donation activates the substrate molecule, allowing it to undergo a nucleophilic attack by the nucleophile present in the reaction. This nucleophilic attack results in the formation of a new covalent bond between the substrate and the nucleophile, resulting in the formation of a new product molecule.
Biochemical and Physiological Effects
3-[3-(DMAC)phenyl]-4-fluorobenzoic acid, 95% has been used in the synthesis of various biologically active compounds, such as inhibitors of the enzyme cyclooxygenase-2 and inhibitors of the enzyme monoamine oxidase. These compounds have been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammation, the reduction of pain, and the regulation of neurotransmitter levels.
実験室実験の利点と制限
The use of 3-[3-(DMAC)phenyl]-4-fluorobenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is not toxic or hazardous to handle. It is also a highly reactive reagent, allowing for the rapid and efficient synthesis of various organic compounds. However, it is also important to note that 3-[3-(DMAC)phenyl]-4-fluorobenzoic acid, 95% is a highly reactive reagent, and as such, it can react with other reagents and substrates if it is not handled properly.
将来の方向性
The use of 3-[3-(DMAC)phenyl]-4-fluorobenzoic acid, 95% in synthetic organic chemistry has been well-established, and there are numerous potential future directions for research. For example, it could be used in the synthesis of new pharmaceuticals and agrochemicals, as well as in the synthesis of new biologically active compounds. Additionally, it could be used in the synthesis of new polymers, catalysts, and other materials. Finally, it could be used to improve existing synthetic methods, such as the synthesis of peptides and peptide derivatives.
合成法
3-[3-(DMAC)phenyl]-4-fluorobenzoic acid, 95% can be synthesized by a two-step process. The first step involves the reaction of 3-chloro-4-fluorobenzoic acid with N,N-dimethylformamide in the presence of triethylamine, yielding 3-[3-(N,N-dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid. The second step involves the acidification of the reaction mixture with hydrochloric acid to yield 3-[3-(N,N-dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%.
科学的研究の応用
3-[3-(DMAC)phenyl]-4-fluorobenzoic acid, 95% has been used in numerous scientific research applications. It has been used as a reagent for the synthesis of various organic compounds, such as indoles, pyridines, and quinolines. It has also been used in the synthesis of biologically active compounds, such as inhibitors of the enzyme cyclooxygenase-2 and inhibitors of the enzyme monoamine oxidase. In addition, it has been used in the synthesis of peptide derivatives, such as peptide aldehydes, peptide thioesters, and peptide esters.
特性
IUPAC Name |
3-[3-(dimethylcarbamoyl)phenyl]-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c1-18(2)15(19)11-5-3-4-10(8-11)13-9-12(16(20)21)6-7-14(13)17/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOUALASXUZPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691308 |
Source


|
| Record name | 3'-(Dimethylcarbamoyl)-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid | |
CAS RN |
1261954-77-1 |
Source


|
| Record name | 3'-(Dimethylcarbamoyl)-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95%](/img/structure/B6407659.png)


![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylbenzoic acid, 95%](/img/structure/B6407681.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95%](/img/structure/B6407705.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid, 95%](/img/structure/B6407717.png)
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methylbenzoic acid, 95%](/img/structure/B6407726.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95%](/img/structure/B6407735.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorobenzoic acid, 95%](/img/structure/B6407746.png)
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95%](/img/structure/B6407749.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95%](/img/structure/B6407753.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid, 95%](/img/structure/B6407760.png)
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-fluorobenzoic acid, 95%](/img/structure/B6407773.png)
![2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6407775.png)